molecular formula C9H6N2 B6251542 7-ethynylimidazo[1,2-a]pyridine CAS No. 908269-32-9

7-ethynylimidazo[1,2-a]pyridine

Cat. No.: B6251542
CAS No.: 908269-32-9
M. Wt: 142.2
InChI Key:
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Description

7-Ethynylimidazo[1,2-a]pyridine is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core with an ethynyl group at the 7-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-ethynylimidazo[1,2-a]pyridine typically involves the following steps:

    Starting Materials: The synthesis often begins with commercially available imidazo[1,2-a]pyridine derivatives.

    Reaction Conditions: Typical conditions include the use of solvents like tetrahydrofuran (THF) or dimethylformamide (DMF), with reaction temperatures ranging from room temperature to 80°C.

Industrial Production Methods: While specific industrial methods for the large-scale production of this compound are not well-documented, the principles of scaling up laboratory procedures apply. This includes optimizing reaction conditions for higher yields and purity, and ensuring the availability of starting materials and catalysts in bulk quantities.

Chemical Reactions Analysis

Types of Reactions: 7-Ethynylimidazo[1,2-a]pyridine can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ethynyl position.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols in the presence of bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products:

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of ethyl-substituted imidazo[1,2-a]pyridines.

    Substitution: Formation of various substituted imidazo[1,2-a]pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

7-Ethynylimidazo[1,2-a]pyridine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug discovery and development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of materials with specific electronic or photophysical properties.

Comparison with Similar Compounds

    Imidazo[1,2-a]pyridine: The parent compound without the ethynyl group.

    7-Methylimidazo[1,2-a]pyridine: A similar compound with a methyl group instead of an ethynyl group.

    7-Phenylimidazo[1,2-a]pyridine: A compound with a phenyl group at the 7-position.

Uniqueness: 7-Ethynylimidazo[1,2-a]pyridine is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a versatile intermediate in organic synthesis and a valuable scaffold in medicinal chemistry.

Properties

CAS No.

908269-32-9

Molecular Formula

C9H6N2

Molecular Weight

142.2

Purity

95

Origin of Product

United States

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